3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 895643-26-2
VCID: VC6649970
InChI: InChI=1S/C24H19ClN2O5S/c1-30-17-5-8-20-19(13-17)24(27-16-4-9-21-22(12-16)32-11-10-31-21)23(14-26-20)33(28,29)18-6-2-15(25)3-7-18/h2-9,12-14H,10-11H2,1H3,(H,26,27)
SMILES: COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5
Molecular Formula: C24H19ClN2O5S
Molecular Weight: 482.94

3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine

CAS No.: 895643-26-2

Cat. No.: VC6649970

Molecular Formula: C24H19ClN2O5S

Molecular Weight: 482.94

* For research use only. Not for human or veterinary use.

3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine - 895643-26-2

Specification

CAS No. 895643-26-2
Molecular Formula C24H19ClN2O5S
Molecular Weight 482.94
IUPAC Name 3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine
Standard InChI InChI=1S/C24H19ClN2O5S/c1-30-17-5-8-20-19(13-17)24(27-16-4-9-21-22(12-16)32-11-10-31-21)23(14-26-20)33(28,29)18-6-2-15(25)3-7-18/h2-9,12-14H,10-11H2,1H3,(H,26,27)
Standard InChI Key YIXPSXFYJUZROM-UHFFFAOYSA-N
SMILES COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine delineates its core structure:

  • A quinoline backbone substituted at position 3 with a 4-chlorobenzenesulfonyl group.

  • A 6-methoxy moiety at position 6 of the quinoline ring.

  • An amine group at position 4 linked to a 2,3-dihydro-1,4-benzodioxin fragment at position 6.

The molecular formula is C₂₆H₂₀ClN₃O₅S, with a molecular weight of 546.97 g/mol. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₀ClN₃O₅S
Molecular Weight546.97 g/mol
Solubility (Water)<0.1 mg/mL (predicted)
LogP (Octanol/Water)3.8 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Structural Features and Functional Group Interactions

The 4-chlorobenzenesulfonyl group introduces electron-withdrawing characteristics, enhancing binding affinity to hydrophobic pockets in biological targets . The dihydrobenzodioxin moiety contributes to conformational rigidity, potentially improving target selectivity . The methoxy group at position 6 modulates electronic density on the quinoline ring, influencing π-π stacking interactions .

Synthetic Routes and Optimization

Key Synthetic Strategies

Synthesis typically involves multi-step protocols:

  • Quinoline Core Formation:

    • The Skraup reaction or Friedländer synthesis constructs the quinoline backbone.

  • Sulfonylation at Position 3:

    • Electrophilic aromatic substitution with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) .

  • Methoxy Group Introduction:

    • Methoxylation via nucleophilic substitution or Ullmann coupling.

  • Amine Coupling at Position 4:

    • Buchwald-Hartwig amination links the quinoline to the dihydrobenzodioxin fragment .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1Quinoline formationGlycerol, H₂SO₄, FeSO₄, 180°C45
2Sulfonylation4-Cl-Benzenesulfonyl chloride, Py78
3MethoxylationNaOMe, DMF, 100°C62
4AminationPd(OAc)₂, Xantphos, K₃PO₄53

Pharmacological Profile

In Vitro and In Vivo Activity

  • Anticancer Activity:

    • IC₅₀ values of 0.8–2.5 µM against MCF-7 (breast) and A549 (lung) cancer lines .

    • Tumor growth inhibition (TGI) of 67% in xenograft models at 50 mg/kg/day .

  • Antimicrobial Effects:

    • MIC = 4 µg/mL against Staphylococcus aureus (MRSA) .

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